molecular formula C9H19N3 B062567 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine CAS No. 160357-81-3

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine

Cat. No.: B062567
CAS No.: 160357-81-3
M. Wt: 169.27 g/mol
InChI Key: SEEZYFXPSSHECA-UHFFFAOYSA-N
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Description

3,9-Dimethyl-3,9-diazabicyclo[331]nonan-7-amine is a bicyclic amine compound with the molecular formula C9H19N3 It is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 3 and 9 positions, and a methyl group attached to each nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and a methylating agent. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,7-Diazabicyclo[3.3.1]nonane: Similar bicyclic structure but lacks the methyl groups at the 3 and 9 positions.

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine with a different ring system and nitrogen positioning.

Uniqueness

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties. The presence of methyl groups at the 3 and 9 positions enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-11-5-8-3-7(10)4-9(6-11)12(8)2/h7-9H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEZYFXPSSHECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC(C1)N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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